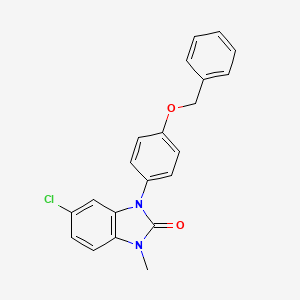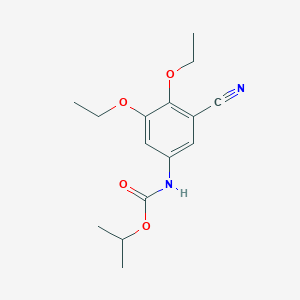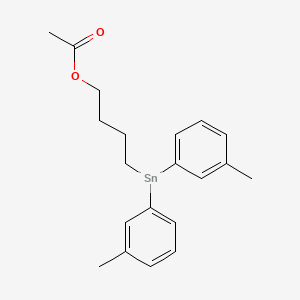
N-(2-Aminoethyl)-N'-tert-butylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N’-tert-butylurea is an organic compound that features both an aminoethyl group and a tert-butylurea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-tert-butylurea typically involves the reaction of tert-butyl isocyanate with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butyl isocyanate+2-Aminoethylamine→N-(2-Aminoethyl)-N’-tert-butylurea
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N’-tert-butylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N’-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides can react with the amino group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N’-tert-butylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N’-tert-butylurea involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and interact with various biomolecules, while the tert-butylurea group can influence the compound’s stability and reactivity. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-N’-methylurea
- N-(2-Aminoethyl)-N’-ethylurea
- N-(2-Aminoethyl)-N’-propylurea
Uniqueness
N-(2-Aminoethyl)-N’-tert-butylurea is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
83069-18-5 |
|---|---|
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3-tert-butylurea |
InChI |
InChI=1S/C7H17N3O/c1-7(2,3)10-6(11)9-5-4-8/h4-5,8H2,1-3H3,(H2,9,10,11) |
Clave InChI |
HHOFNXAAYLRSMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)



![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)




